molecular formula C14H9BrN2O2 B8472195 2-((6-bromopyridin-3-yl)methyl)isoindoline-1,3-dione CAS No. 120740-11-6

2-((6-bromopyridin-3-yl)methyl)isoindoline-1,3-dione

Cat. No.: B8472195
CAS No.: 120740-11-6
M. Wt: 317.14 g/mol
InChI Key: KZIXQYHLMWBJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-bromopyridin-3-yl)methyl)isoindoline-1,3-dione is a chemical compound that belongs to the class of phthalimides Phthalimides are known for their diverse applications in medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-bromopyridin-3-yl)methyl)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with 6-bromo-3-pyridylmethylamine. This reaction is usually carried out in an organic solvent such as toluene or xylene under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((6-bromopyridin-3-yl)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include N-(6-substituted-3-pyridylmethyl)phthalimides.

    Reduction Reactions: Products include N-(6-bromo-3-pyridylmethyl)amine or alcohol derivatives.

    Oxidation Reactions: Products include N-oxides or other oxidized derivatives.

Scientific Research Applications

2-((6-bromopyridin-3-yl)methyl)isoindoline-1,3-dione has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

    Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-((6-bromopyridin-3-yl)methyl)isoindoline-1,3-dione depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The bromine atom and the pyridylmethyl group can interact with specific molecular targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromopropyl)phthalimide
  • N-(4-bromobenzyl)phthalimide
  • N-(6-chloro-3-pyridylmethyl)phthalimide

Uniqueness

2-((6-bromopyridin-3-yl)methyl)isoindoline-1,3-dione is unique due to the presence of the bromine atom at the 6-position of the pyridylmethyl group This structural feature imparts distinct chemical reactivity and biological activity compared to other phthalimide derivatives

Properties

CAS No.

120740-11-6

Molecular Formula

C14H9BrN2O2

Molecular Weight

317.14 g/mol

IUPAC Name

2-[(6-bromopyridin-3-yl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C14H9BrN2O2/c15-12-6-5-9(7-16-12)8-17-13(18)10-3-1-2-4-11(10)14(17)19/h1-7H,8H2

InChI Key

KZIXQYHLMWBJLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CN=C(C=C3)Br

Origin of Product

United States

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